molecular formula C18H18ClN3O2 B11616044 1-[2-(4-chloro-3-methylphenoxy)ethyl]-N'-hydroxy-1H-indole-3-carboximidamide

1-[2-(4-chloro-3-methylphenoxy)ethyl]-N'-hydroxy-1H-indole-3-carboximidamide

Cat. No.: B11616044
M. Wt: 343.8 g/mol
InChI Key: DFNMSYYWWNJRJE-UHFFFAOYSA-N
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Description

(Z)-1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-N’-HYDROXY-1H-INDOLE-3-CARBOXIMIDAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an indole core, a phenoxyethyl group, and a hydroxycarboximidamide moiety. The presence of chlorine and methyl groups further enhances its chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-N’-HYDROXY-1H-INDOLE-3-CARBOXIMIDAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Phenoxyethyl Group: This step involves the reaction of the indole derivative with 4-chloro-3-methylphenol in the presence of a base, such as potassium carbonate, to form the ether linkage.

    Formation of the Hydroxycarboximidamide Moiety: This can be accomplished by reacting the intermediate with hydroxylamine hydrochloride under basic conditions to introduce the hydroxy group and the carboximidamide functionality.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chlorine atom in the phenoxyethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-N’-HYDROXY-1H-INDOLE-3-CARBOXIMIDAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study various biochemical processes. Its ability to interact with specific enzymes or receptors makes it valuable for understanding cellular mechanisms.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its unique chemical properties may allow it to target specific pathways involved in diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-N’-HYDROXY-1H-INDOLE-3-CARBOXIMIDAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-N’-HYDROXY-1H-INDOLE-3-CARBOXIMIDAMIDE apart is its combination of an indole core with a phenoxyethyl group and a hydroxycarboximidamide moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H18ClN3O2

Molecular Weight

343.8 g/mol

IUPAC Name

1-[2-(4-chloro-3-methylphenoxy)ethyl]-N'-hydroxyindole-3-carboximidamide

InChI

InChI=1S/C18H18ClN3O2/c1-12-10-13(6-7-16(12)19)24-9-8-22-11-15(18(20)21-23)14-4-2-3-5-17(14)22/h2-7,10-11,23H,8-9H2,1H3,(H2,20,21)

InChI Key

DFNMSYYWWNJRJE-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)/C(=N/O)/N)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)C(=NO)N)Cl

Origin of Product

United States

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